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For Immediate Release

This technical support guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the potential reasons for the early termination

of the Ziritaxestat (GLPG1690) development program for idiopathic pulmonary fibrosis (IPF).

Ziritaxestat, a selective autotaxin inhibitor, was under investigation in the Phase 3 ISABELA

clinical trials before its discontinuation. This document, presented in a question-and-answer

format, directly addresses specific issues and summarizes key data to inform future research in

this area.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the Ziritaxestat development program?

The development program for Ziritaxestat was discontinued in February 2021 based on the

recommendation of an Independent Data Monitoring Committee (IDMC).[1][2] The IDMC, after

a regular review of unblinded data from the pivotal Phase 3 ISABELA studies, concluded that

the benefit-risk profile of Ziritaxestat no longer supported the continuation of the trials.[2][3]

Q2: What specific findings led to this unfavorable benefit-risk assessment?

The decision was based on two key findings from the pooled data of the ISABELA 1 and

ISABELA 2 trials:
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Lack of Efficacy: Ziritaxestat did not demonstrate a significant improvement in the primary

endpoint, which was the annual rate of decline in Forced Vital Capacity (FVC), a key

measure of lung function, compared to placebo.[3][4][5]

Safety Concerns: There was a numerically higher rate of all-cause mortality in patients

receiving Ziritaxestat compared to placebo.[3][6] One report noted a "dose-dependent

increase in death" associated with the drug.[7]

Q3: What was the proposed mechanism of action for Ziritaxestat in idiopathic pulmonary

fibrosis (IPF)?

Ziritaxestat is a selective inhibitor of autotaxin (ATX).[5][8] Autotaxin is an enzyme responsible

for the production of lysophosphatidic acid (LPA), a signaling molecule with pro-fibrotic effects.

[1][9][10] In IPF, ATX and LPA levels are elevated in the lungs, contributing to fibrosis.[1][9][10]

By inhibiting autotaxin, Ziritaxestat was expected to reduce LPA levels and consequently slow

down the fibrotic process.[1]

Key Experimental Data from the ISABELA Phase 3
Trials
The ISABELA program consisted of two identically designed, global, randomized, double-blind,

placebo-controlled Phase 3 trials: ISABELA 1 (NCT03711162) and ISABELA 2

(NCT03733444).[1][3]

Efficacy Data: Annual Rate of FVC Decline (mL/year)
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Trial Treatment Group

Least-Squares
Mean Annual Rate
of FVC Decline
(95% CI)

Between-Group
Difference vs.
Placebo (95% CI)

ISABELA 1 Ziritaxestat 600 mg
-124.6 (-178.0 to

-71.2)
22.7 (-52.3 to 97.6)

Ziritaxestat 200 mg
-173.9 (-225.7 to

-122.2)
-26.7 (-100.5 to 47.1)

Placebo
-147.3 (-199.8 to

-94.7)
-

ISABELA 2 Ziritaxestat 600 mg
-173.8 (-209.2 to

-138.4)
2.8 (-46.9 to 52.4)

Placebo
-176.6 (-211.4 to

-141.8)
-

Data sourced from Maher et al., 2023.[3][4][6]

Safety Data: All-Cause Mortality
Trial Treatment Group Mortality Rate (%)

ISABELA 1 Ziritaxestat 600 mg 8.0

Ziritaxestat 200 mg 4.6

Placebo 6.3

ISABELA 2 Ziritaxestat 600 mg 9.3

Ziritaxestat 200 mg 8.5

Placebo 4.7

Data sourced from Maher et al., 2023.[6]
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The ISABELA trials were designed to assess the efficacy and safety of two doses of

Ziritaxestat (200 mg and 600 mg once daily) in addition to the local standard of care for a

minimum of 52 weeks in patients with IPF.[11][12]

Inclusion Criteria:

Age 40 years or older.

Diagnosis of IPF within the previous 5 years.

Randomization:

Patients were randomized in a 1:1:1 ratio to receive either 600 mg of Ziritaxestat, 200 mg of

Ziritaxestat, or a matching placebo once daily.[3][13]

Background Therapy:

Patients were permitted to continue receiving local standard of care, which could include

pirfenidone, nintedanib, or neither.[3][13]

Primary Outcome:

The primary outcome was the annual rate of decline in Forced Vital Capacity (FVC) at week

52.[11][13]

Key Secondary Outcomes:

Disease progression.

Time to first respiratory-related hospitalization.

Change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[4]

[11]
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Caption: The Autotaxin-LPA signaling pathway targeted by Ziritaxestat in IPF.
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Caption: Simplified workflow of the ISABELA Phase 3 clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

2. gilead.com [gilead.com]

3. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary
Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

4. hcplive.com [hcplive.com]

5. Ziritaxestat - Wikipedia [en.wikipedia.org]

6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

7. firstwordpharma.com [firstwordpharma.com]

8. selleckchem.com [selleckchem.com]

9. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]

10. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. publications.ersnet.org [publications.ersnet.org]

12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

13. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary
Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Ziritaxestat (GLPG1690) Development Program: A
Technical Overview of its Early Termination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607656#potential-reasons-for-the-early-termination-
of-the-ziritaxestat-development-program]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b607656?utm_src=pdf-custom-synthesis
https://pulmonaryfibrosisnews.com/glpg1690-idiopathic-pulmonary-fibrosis/
https://www.gilead.com/news/news-details/2021/galapagos-and-gilead-discontinue-isabela-phase-3-trials-in-ipf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10170340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10170340/
https://www.hcplive.com/view/ziritaxestat-fails-to-demonstrate-efficacy-for-treatment-of-ipf-in-2-trials
https://en.wikipedia.org/wiki/Ziritaxestat
https://bookcafe.yuntsg.com/ueditor/jsp/upload/file/20230528/1685254001949041107.pdf
https://firstwordpharma.com/story/5221503
https://www.selleckchem.com/products/ziritaxestat.html
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2018.00180/full
https://pubmed.ncbi.nlm.nih.gov/29951481/
https://pubmed.ncbi.nlm.nih.gov/29951481/
https://publications.ersnet.org/content/breathe/21/2/240260
https://cdn.clinicaltrials.gov/large-docs/62/NCT03711162/Prot_000.pdf
https://pubmed.ncbi.nlm.nih.gov/37159034/
https://pubmed.ncbi.nlm.nih.gov/37159034/
https://pubmed.ncbi.nlm.nih.gov/37159034/
https://www.benchchem.com/product/b607656#potential-reasons-for-the-early-termination-of-the-ziritaxestat-development-program
https://www.benchchem.com/product/b607656#potential-reasons-for-the-early-termination-of-the-ziritaxestat-development-program
https://www.benchchem.com/product/b607656#potential-reasons-for-the-early-termination-of-the-ziritaxestat-development-program
https://www.benchchem.com/product/b607656#potential-reasons-for-the-early-termination-of-the-ziritaxestat-development-program
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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